molecular formula C11H11FN2O4 B1499199 N-(5-Fluoro-2-nitrophenyl)-L-proline CAS No. 479677-28-6

N-(5-Fluoro-2-nitrophenyl)-L-proline

Cat. No.: B1499199
CAS No.: 479677-28-6
M. Wt: 254.21 g/mol
InChI Key: NORVPJAWZNMMMZ-VIFPVBQESA-N
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Description

N-(5-Fluoro-2-nitrophenyl)-L-proline is a structurally modified amino acid derivative where the L-proline residue is conjugated to a 5-fluoro-2-nitrophenyl group via an amide bond. This compound combines the stereochemical rigidity of L-proline with the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents on the aromatic ring.

Properties

CAS No.

479677-28-6

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

(2S)-1-(5-fluoro-2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11FN2O4/c12-7-3-4-8(14(17)18)10(6-7)13-5-1-2-9(13)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1

InChI Key

NORVPJAWZNMMMZ-VIFPVBQESA-N

SMILES

C1CC(N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

a) N-(2,4-Dinitrophenyl)-L-proline
  • Structure : Features two nitro groups at the 2- and 4-positions of the phenyl ring.
  • Key Properties: Melting point: 140 °C . Solubility: Soluble in ethanol . Reactivity: The dual nitro groups increase electron withdrawal, enhancing electrophilicity compared to mono-nitro derivatives. This may accelerate nucleophilic aromatic substitution (SNAr) reactions but reduce stability due to steric and electronic strain .
b) N-Methylphosphonate-L-proline
  • Structure : Replaces the aryl group with a methylphosphonate moiety (-PO₃CH₃).
  • Key Properties :
    • Synthesis: Prepared via phosphorylation of L-proline using methyl chlorophosphonate .
    • Reactivity: The phosphonate group introduces polarity and chelating capabilities, making it useful in metal-catalyzed reactions or enzyme inhibition studies. Unlike nitro groups, phosphonates are less electron-withdrawing but more hydrolytically stable .
c) N-(5-Fluoro-2-nitrophenyl)acetamide
  • Structure : Substitutes L-proline with an acetamide group.
  • Key Properties :
    • Reactivity: Used in SNAr reactions with amines (e.g., phenylamine or 2-hydroxyethylamine) under thermal conditions. The absence of proline’s pyrrolidine ring simplifies steric hindrance, favoring faster reaction kinetics .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects :
    • The 5-fluoro-2-nitrophenyl group in the target compound creates a strong electron-deficient aromatic system, enhancing electrophilicity at the para position relative to the nitro group. This contrasts with N-(2,4-dinitrophenyl)-L-proline , where dual nitro groups amplify electrophilicity but reduce solubility due to increased molecular weight and polarity .
    • Global Reactivity Descriptors :
  • In L-proline cocrystals (e.g., ezetimibe + L-proline), L-proline acts as an electron acceptor (ECT = -0.3106), suggesting that the proline moiety in N-(5-fluoro-2-nitrophenyl)-L-proline may similarly facilitate charge transfer in reactions .

  • Solubility and Stability: this compound likely exhibits moderate solubility in polar solvents (e.g., ethanol or DMSO), comparable to N-(2,4-dinitrophenyl)-L-proline. However, the single nitro group may improve stability relative to dinitro analogues, which are prone to decomposition under harsh conditions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Melting Point (°C) Solubility Key Reactivity Features
This compound 5-F, 2-NO₂, L-proline Not reported Moderate (inferred) High electrophilicity for SNAr
N-(2,4-Dinitrophenyl)-L-proline 2-NO₂, 4-NO₂, L-proline 140 Soluble in ethanol Dual nitro groups enhance reactivity
N-Methylphosphonate-L-proline CH₃-PO₃, L-proline Not reported Polar solvents Chelating properties
N-(5-Fluoro-2-nitrophenyl)acetamide 5-F, 2-NO₂, acetamide Not reported DMSO, ethanol Rapid SNAr kinetics

Research Findings and Implications

  • Reactivity Trends : The 5-fluoro-2-nitrophenyl group offers a balance of reactivity and stability, making it preferable to dinitrophenyl derivatives in synthetic applications .
  • Biological Potential: Proline’s conformational rigidity and fluorouracil’s anticancer activity (in related compounds) suggest this compound could be explored as a prodrug or enzyme inhibitor .
  • Synthetic Challenges : Steric hindrance from the proline ring may slow reactions compared to simpler acetamide analogues, necessitating optimized conditions (e.g., higher temperatures or catalysts) .

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